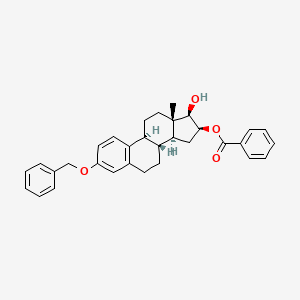

3-O-Benzyl-16-O-benzoyl 16-Epiestriol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,16S,17R)-17-hydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O4/c1-32-17-16-26-25-15-13-24(35-20-21-8-4-2-5-9-21)18-23(25)12-14-27(26)28(32)19-29(30(32)33)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,18,26-30,33H,12,14,16-17,19-20H2,1H3/t26-,27-,28+,29+,30+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFRYFTUEIVIQI-LKVABKQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747101 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)-17-hydroxyestra-1,3,5(10)-trien-16-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315629-96-9 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)-17-hydroxyestra-1,3,5(10)-trien-16-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 3 O Benzyl 16 O Benzoyl 16 Epiestriol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (B195161) reveals the critical starting material, 16-epiestriol, and the necessity of sequential protection and functionalization steps.

Approaches to 16-Epiestriol Scaffold Synthesis

The core of the target molecule is the 16-epiestriol scaffold. 16-Epiestriol, also known as (16β,17β)-estra-1,3,5(10)-triene-3,16,17-triol, is a naturally occurring steroid and an epimer of estriol (B74026). cymitquimica.comsigmaaldrich.com It is a metabolite of estrone (B1671321) and can be formed via a 16β-hydroxy estrone intermediate through the reduction of the C-17 ketone. caymanchem.com

One synthetic route to 16-epiestriol involves the reduction of 16-ketoestradiol. iaea.org The key intermediate, 16-ketoestradiol, can be prepared from 16α,17α-epoxy estradiol (B170435) diacetate through a reaction with methanolic potassium hydroxide. iaea.org The synthesis of estriol monoglucuronides at the 16- and 17-positions has also been described, highlighting methods for selective reactions on the estriol scaffold. nih.govnih.gov

The broader context of steroid synthesis has seen significant advancements, with methods for constructing complex steroidal skeletons and installing specific oxidation states being a major focus. rsc.org These general strategies for steroid synthesis are applicable to obtaining the 16-epiestriol core. nih.gov

Introduction of Benzyl (B1604629) and Benzoyl Protecting/Modifying Groups

The synthesis of the target compound requires the introduction of a benzyl group at the 3-hydroxyl position and a benzoyl group at the 16-hydroxyl position. These groups serve as protecting groups and can modify the compound's properties.

Benzyl Group: The benzyl group (Bn) is a common protecting group for alcohols. wikipedia.org Its introduction is typically achieved through the Williamson ether synthesis, reacting the alcohol with benzyl bromide in the presence of a base. organic-chemistry.orgcommonorganicchemistry.com For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org The 3-hydroxyl group of estriol and its derivatives is phenolic, and its benzylation to form compounds like 3-O-Benzyl estriol has been documented. synzeal.com Specifically, the synthesis of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate starts with the benzylation of estrone's 3-hydroxyl group using benzyl bromide and a base like sodium hydride.

Benzoyl Group: The benzoyl group (Bz) is another common protecting group for alcohols and is often used in organic synthesis. wikipedia.org It is typically introduced using benzoyl chloride in the presence of a base. wikipedia.org Benzoyl esters can be removed by hydrolysis under basic conditions. wikipedia.org The selective benzoylation of one hydroxyl group in the presence of others requires careful consideration of reaction conditions.

Detailed Synthetic Pathways and Reaction Conditions

The specific synthesis of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol from 16-epiestriol involves a sequence of regioselective and stereoselective reactions.

Regioselective 3-O-Benzylation Methodologies

The first step in the derivatization of 16-epiestriol is the regioselective benzylation of the phenolic 3-hydroxyl group. The greater acidity of the phenolic hydroxyl group compared to the alcoholic 16- and 17-hydroxyl groups allows for its selective deprotonation and subsequent reaction.

A common method involves the use of benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This selective reaction on the A-ring phenolic hydroxyl is a well-established technique in steroid chemistry. nih.gov The reaction conditions for the benzylation of the 3-hydroxyl group of estrone, a related steroid, are presented in the table below.

| Reagent | Base | Solvent | Temperature | Time | Product |

| Benzyl bromide (1.2 eq) | Sodium hydride (1.5 eq) | THF | 60°C | 6-12 hours | 3-O-benzyl estrone |

Table 1: Reaction Conditions for 3-O-Benzylation of Estrone.

Stereoselective 16-O-Benzoylation Techniques

Following the protection of the 3-hydroxyl group, the next step is the stereoselective benzoylation of the 16β-hydroxyl group. The presence of the adjacent 17β-hydroxyl group can influence the reactivity of the 16β-hydroxyl group due to steric hindrance.

Achieving selectivity for the 16-position over the 17-position requires carefully controlled conditions. The use of a bulky benzoylating agent or specific catalysts can favor the reaction at the less sterically hindered hydroxyl group. Alternatively, temporary protection of the 17-hydroxyl group could be employed, followed by benzoylation at the 16-position and subsequent deprotection.

Optimization of Reaction Yields and Purity

Optimizing the synthesis of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol involves maximizing the yield and purity at each step. In steroid synthesis, factors such as the choice of solvent, catalyst, reaction time, and temperature are crucial for improving reaction rates and product yields. nih.gov

Purification of the final product and intermediates is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity. gyrosproteintechnologies.com The purity of the final compound is critical for its intended applications.

Challenges and Innovations in Estriol Derivatization Chemistry

The chemical modification of estriol and its epimers, such as 16-epiestriol, presents a significant set of challenges for synthetic chemists. These challenges primarily revolve around achieving regioselectivity and stereoselectivity due to the presence of multiple reactive hydroxyl groups and stereogenic centers. However, overcoming these hurdles has led to innovative strategies that allow for the precise synthesis of complex derivatives like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol.

Stereochemical Control at C-16 and C-17

The spatial arrangement of the hydroxyl groups at the C-16 and C-17 positions in the D-ring of the steroid nucleus is a critical determinant of biological activity. In estriol, the 16α- and 17β-hydroxyl groups are cis to each other, while in its diastereomer, 16-epiestriol, they are in a trans configuration (16β, 17β). The synthesis of derivatives of a specific epimer, such as 16-epiestriol, necessitates stringent stereochemical control to prevent epimerization or the formation of undesired stereoisomers.

One of the primary challenges lies in the potential for the C-17 ketone, an intermediate in many synthetic routes, to undergo enolization under basic or acidic conditions. This can lead to a loss of stereochemical integrity at the adjacent C-16 position. The interconversion between estriol and 16-epiestriol has been observed to proceed through a 16-oxo-estradiol-17β intermediate, highlighting the lability of this position. nih.gov

Innovations to address these challenges often involve the use of stereodirecting protecting groups or the careful selection of reagents and reaction conditions that favor a particular stereochemical outcome. For instance, the reduction of a 17-keto group can be influenced by the existing stereochemistry at C-16. The choice of reducing agent is paramount in selectively producing the desired 17β-hydroxyl configuration.

| Reaction Step | Challenge | Innovative Strategy |

| Introduction of C-16 hydroxyl group | Achieving the desired β-configuration for 16-epiestriol. | Use of sterically hindered reagents to favor approach from the less hindered α-face, followed by inversion chemistry. |

| Reduction of C-17 ketone | Preventing epimerization at C-16 via enolization. | Low-temperature reductions with bulky hydride reagents to ensure stereospecific reduction to the 17β-alcohol. |

| Acylation of C-16 hydroxyl group | Avoiding side reactions or epimerization. | Use of mild acylation conditions with non-nucleophilic bases. |

Research into the synthesis of various C-16 and C-17 derivatives of estradiol has underscored the importance of stereochemistry for biological activity, such as the inhibition of 17β-hydroxysteroid dehydrogenase type 1. nih.gov These studies provide a foundation for understanding the stereochemical nuances that are critical in the synthesis of 16-epiestriol derivatives.

Selective Functionalization of Phenolic Hydroxyl vs. Aliphatic Hydroxyls

Estriol and its epimers possess a unique combination of hydroxyl groups: a phenolic hydroxyl at C-3 on the A-ring and two aliphatic secondary hydroxyls at C-16 and C-17 on the D-ring. The selective functionalization of these hydroxyls is a cornerstone of estriol derivatization chemistry and is essential for the synthesis of compounds like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol.

The C-3 phenolic hydroxyl is significantly more acidic than the aliphatic hydroxyls at C-16 and C-17. This difference in acidity is the primary tool for achieving selective functionalization. By using a stoichiometric amount of a suitable base, the phenolic hydroxyl can be deprotonated to form a phenoxide, which is a much stronger nucleophile than the neutral aliphatic hydroxyls. This allows for the selective alkylation or acylation at the C-3 position. The synthesis of 3-O-benzyl estriol, a precursor to the target compound, relies on this principle, where the phenolic hydroxyl is selectively protected with a benzyl group.

Conversely, to functionalize the C-16 or C-17 hydroxyls, the more reactive C-3 phenolic hydroxyl must first be protected. Once the C-3 position is blocked, the challenge shifts to differentiating between the two aliphatic hydroxyls at C-16 and C-17. Their relative reactivity can be influenced by steric hindrance and the local electronic environment. In the case of 16-epiestriol (16β, 17β-diol), the C-16 hydroxyl is generally more sterically accessible than the C-17 hydroxyl.

Strategies for selective functionalization often involve a multi-step protection-deprotection sequence.

| Hydroxyl Group | Relative Acidity | Relative Reactivity (Nucleophilicity) | Common Protective Group Strategy |

| C-3 (Phenolic) | High | High (as phenoxide) | Benzyl (Bn), Methyl (Me) |

| C-16 (Aliphatic) | Low | Moderate | Benzoyl (Bz), Silyl ethers (e.g., TBS) |

| C-17 (Aliphatic) | Low | Low (sterically hindered) | Often protected concurrently with C-16 or left unprotected if C-16 is the target. |

The synthesis of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol exemplifies a successful application of these principles. The synthesis would logically proceed by:

Selective benzylation of the C-3 phenolic hydroxyl of 16-epiestriol.

Subsequent selective benzoylation of the C-16 hydroxyl group, which is more sterically accessible than the C-17 hydroxyl in the 16-epiestriol configuration.

This selective derivatization is crucial as it imparts specific properties to the final molecule, influencing its solubility, stability, and potential biological interactions. The development of novel derivatization reagents and catalytic systems continues to enhance the chemist's ability to selectively functionalize complex polyhydroxylated molecules like estriol and its epimers. nih.govnih.gov

Structural Elucidation and Conformational Analysis in Academic Research

Spectroscopic Characterization Techniques for Confirming Structure

The definitive confirmation of the chemical structure of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (B195161), including the specific placement of the benzyl (B1604629) and benzoyl groups and the stereochemistry of the chiral centers, relies on a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) would be required for an unambiguous characterization.

¹H and ¹³C NMR: The presence and location of the benzyl and benzoyl groups are confirmed by characteristic signals. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) of the 3-O-benzyl group are expected to appear as a singlet or a pair of doublets around 4.5-5.0 ppm in the ¹H NMR spectrum. uci.educhemicalbook.com The five aromatic protons of this benzyl group would resonate in the region of ~7.3 ppm. chemicalbook.com The benzoyl group at the 16-position would introduce signals for its aromatic protons between 7.4 and 8.1 ppm. In the ¹³C NMR spectrum, the benzylic methylene carbon is typically found near 70 ppm, while the ester carbonyl carbon of the benzoyl group would appear around 166 ppm. chemicalbook.comorganicchemistrydata.orgspectrabase.com The carbon atoms C3 and C16 on the steroid skeleton, being attached to these electron-withdrawing groups, would exhibit a significant downfield shift compared to the unsubstituted 16-epiestriol.

2D NMR for Connectivity and Stereochemistry: Correlation Spectroscopy (COSY) would establish proton-proton couplings throughout the steroid's aliphatic framework. Heteronuclear correlation experiments like HSQC and HMBC are essential to assign each proton to its corresponding carbon and to confirm long-range connectivities, for instance, from the benzylic methylene protons to the C3 of the steroid A-ring.

The crucial stereochemical assignments are determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. youtube.comlibretexts.orglibretexts.orgacdlabs.com To confirm the 16-epi (16β-benzoyl, 17β-hydroxyl) configuration, a NOESY experiment would be expected to show a spatial correlation between the proton at C16 and the proton at C17, indicating they are on the same face of the D-ring. researchgate.net The relative stereochemistry of the entire steroid core is confirmed by observing NOE correlations between the angular methyl protons (at C18 and C19) and the axial protons along the steroid backbone. youtube.com

Predicted Key NMR Shifts for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol

| Group | Nucleus | Predicted Chemical Shift (ppm) | Key Correlation / Feature |

|---|---|---|---|

| 3-O-Benzyl Group | ¹H | ~4.6 (s, 2H, -OCH₂-) ~7.3 (m, 5H, Ar-H) | HMBC correlation from -OCH₂- to C3 of steroid. |

| ¹³C | ~70 (-OCH₂-) ~127-137 (Ar-C) | Confirms ether linkage. | |

| 16-O-Benzoyl Group | ¹H | ~7.4-8.1 (m, 5H, Ar-H) | Protons ortho to C=O are most downfield. |

| ¹³C | ~166 (C=O) ~128-133 (Ar-C) | Confirms ester linkage. | |

| Steroid Core | H-16 | Downfield shifted due to esterification | NOESY correlation to H-17 confirms epi (β) orientation. |

| H-17 | Shifted relative to parent triol | NOESY correlation to H-16. |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (C₃₂H₃₄O₄), the calculated monoisotopic mass is 482.2457 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecule [M+H]⁺ at m/z 483.2530 or as adducts with other cations (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) of the parent ion would induce fragmentation, providing proof of the attached substituent groups. Key fragmentation pathways for ethers and esters are well-established. libretexts.org

Expected fragmentation includes:

Loss of the benzyl group: A dominant fragmentation pathway for benzyl ethers is the cleavage of the benzyl group, which stabilizes to form the highly stable tropylium (B1234903) ion at m/z 91. scribd.commiamioh.educore.ac.uk

Loss of the benzoyl group: Cleavage of the ester can yield a benzoyl cation at m/z 105. youtube.com

Neutral losses: The loss of benzoic acid (122.12 Da) or benzyl alcohol (108.14 Da) from the parent ion are also highly probable rearrangement pathways. nih.gov

These characteristic fragment ions would provide definitive evidence for the presence and identity of both the benzyl and benzoyl substituents on the epiestriol core.

Predicted ESI-MS/MS Fragments for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 483.2530 | Protonated Molecular Ion |

| [M+H - C₇H₇]⁺ | 392.1909 | Loss of benzyl radical |

| [M+H - C₇H₅O]⁺ | 378.2195 | Loss of benzoyl radical |

| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation |

| [C₇H₇]⁺ | 91.0542 | Tropylium ion (from benzyl group) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol would display a combination of absorption bands characteristic of its constituent parts. researchgate.net

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration from the benzoyl ester, expected around 1720 cm⁻¹. masterorganicchemistry.comvscht.cz Other key signals would include C-H stretching vibrations for the aromatic rings (typically just above 3000 cm⁻¹) and the aliphatic steroid core (just below 3000 cm⁻¹). libretexts.org The presence of the C-O bonds in the ether and ester linkages would give rise to strong bands in the 1300-1050 cm⁻¹ region. A broad absorption band centered around 3400 cm⁻¹ would confirm the presence of the remaining hydroxyl (-OH) group at the C17 position.

Predicted Characteristic IR Absorption Peaks

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400 | O-H stretch, broad | 17β-Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic (Benzyl and Benzoyl) |

| ~2980-2850 | C-H stretch | Aliphatic (Steroid Core) |

| ~1720 | C=O stretch, strong | Benzoyl Ester |

| ~1600, 1500 | C=C stretch | Aromatic Rings |

| ~1250, 1100 | C-O stretch | Ester and Ether |

Conformational Studies and Molecular Dynamics Simulations

Beyond the static 2D structure, understanding the 3D shape and flexibility of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol is crucial for predicting its biological activity. Computational chemistry provides powerful tools for these investigations.

Computational modeling techniques, such as molecular mechanics and quantum mechanics, are employed to predict the most stable three-dimensional conformation of the molecule. For a molecule with flexible substituents like the benzyl ether, multiple low-energy conformations may exist. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand over time in a simulated aqueous environment. tandfonline.commdpi.comtandfonline.com These simulations track the movements of all atoms, revealing the preferred orientations of the benzyl and benzoyl groups relative to the rigid steroid scaffold and quantifying the flexibility of rotatable bonds. researchgate.netnih.gov This provides insight into the dynamic shapes the molecule can adopt, which is essential for understanding how it might fit into a receptor binding site.

The introduction of the benzyl and benzoyl groups dramatically alters the physicochemical properties of the epiestriol core, influencing its flexibility and potential interactions with receptors. nih.govresearchgate.net

Steric and Electronic Influence: The 3-O-benzyl group adds significant steric bulk to the A-ring of the steroid. This large, relatively non-polar group can influence how the molecule orients within a receptor's ligand-binding domain. The 16-O-benzoyl group introduces a large, planar, and rigid appendage to the D-ring. This not only increases the size but also alters the electronic profile of this region, which is often critical for hydrogen bonding and specificity in steroid receptors. nih.gov

Receptor Interactions: The aromatic rings of both substituents can participate in favorable π-π stacking or hydrophobic interactions with amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a receptor pocket. nih.gov However, their bulk may also cause steric clashes that prevent optimal binding or induce a different receptor conformation compared to the parent hormone. nih.gov Studies on how substituents modify the binding affinity of steroids show that such large groups can drastically alter potency and receptor selectivity. mdpi.com Computational docking and MD simulations of the ligand-receptor complex are used to model these interactions, predict binding affinities, and rationalize the functional consequences of these chemical modifications. mdpi.com

In Vitro Biological Investigations and Mechanistic Insights

Estrogen Receptor (ER) Interactions and Signaling Pathways

Detailed investigations into the direct interactions of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (B195161) with estrogen receptors have not been reported in the accessible scientific literature. Consequently, there is no available data for the following subsections.

Binding Affinity and Selectivity for ERα and ERβ

No published studies were found that determined the binding affinity (e.g., Ki, IC50) of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol for either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). Its selectivity profile remains uncharacterized.

Agonist, Antagonist, or Partial Modulator Activity in Reporter Gene Assays

There is no available data from reporter gene assays or similar functional experiments to classify 3-O-Benzyl-16-O-benzoyl 16-Epiestriol as an agonist, antagonist, or partial modulator of ERα or ERβ activity.

Co-activator and Co-repressor Recruitment Profiling

The effect of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol on the recruitment of transcriptional co-activators or co-repressors to estrogen receptors has not been documented.

Non-Genomic Estrogen Receptor Signaling Modulation

There is no information available regarding the potential for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol to modulate rapid, non-genomic signaling pathways mediated by estrogen receptors.

Cellular Responses in Academic Models

Scientific literature lacks studies on the cellular effects of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol in academic or preclinical models.

Modulation of Cell Proliferation and Viability in Relevant Cell Lines (e.g., Cancer Cell Lines, Neuronal Cells)

No research articles were identified that investigated the effects of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol on the proliferation or viability of any cell lines, including cancer or neuronal cells. Therefore, no data tables or detailed findings can be presented.

Impact on Cell Cycle Progression and Apoptosis Pathways

There is a lack of specific research data detailing the effects of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol on cell cycle progression and the induction of apoptosis. Scientific literature does not currently provide information on whether this compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) or modulates the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Similarly, its influence on apoptotic pathways, including the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins, has not been reported.

Gene Expression Profiling via Transcriptomic Analysis

Comprehensive transcriptomic analyses, such as those performed using DNA microarrays or RNA sequencing, have not been published for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol. Consequently, there is no available data on the global changes in gene expression that this compound may induce in cancer cell lines or other relevant biological systems. The identification of specific genes and signaling pathways that are upregulated or downregulated in response to treatment with this compound remains an area for future investigation.

Investigation of Specific Protein-Protein Interactions and Cellular Localization

Detailed studies into the specific protein-protein interactions of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol are not currently available. Research has not yet elucidated which proteins this compound may directly bind to or how it might modulate their interactions with other proteins. Furthermore, information regarding its subcellular localization and how it might be distributed within different cellular compartments is not documented.

Enzyme Modulation and Metabolic Stability in Research Systems

The interactions of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol with key metabolic enzymes and its stability in preclinical research models are not well-characterized.

Interaction with Steroidogenesis Enzymes (e.g., Aromatase, Hydroxysteroid Dehydrogenases)

There is no specific data available from in vitro assays that have evaluated the inhibitory or inductive effects of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol on key enzymes involved in steroid biosynthesis, such as aromatase or various hydroxysteroid dehydrogenases. The potential for this compound to modulate the endogenous production of steroid hormones is therefore unknown.

Broader Biological Activities in Model Systems

Beyond the specific areas mentioned above, there is a general lack of information on the broader biological activities of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol in various in vitro model systems. Its effects on other cellular processes and in different disease models have not been reported in the scientific literature.

Anti-inflammatory Effects in Cellular Models

At present, there is a lack of specific published research detailing the anti-inflammatory effects of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol in cellular models. Investigations in this area would typically involve assessing the compound's ability to modulate inflammatory pathways in various cell types, such as macrophages or endothelial cells. Standard assays would measure the production of key inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins, in response to an inflammatory stimulus.

Table 1: Illustrative Data on Anti-inflammatory Activity (Hypothetical)

| Cell Line | Inflammatory Stimulus | Compound Concentration | Inhibition of TNF-α Production (%) |

| RAW 264.7 | Lipopolysaccharide (LPS) | 1 µM | Data Not Available |

| RAW 264.7 | Lipopolysaccharide (LPS) | 10 µM | Data Not Available |

| THP-1 | Lipopolysaccharide (LPS) | 1 µM | Data Not Available |

| THP-1 | Lipopolysaccharide (LPS) | 10 µM | Data Not Available |

This table is for illustrative purposes only, as no specific experimental data for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol is currently available.

Antibacterial Properties and Proposed Mechanisms in Microbial Cultures

Similarly, dedicated studies on the antibacterial properties of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol against various microbial cultures have not been identified in the available scientific literature. Research into the antibacterial potential of a novel compound would generally involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Proposed mechanisms of antibacterial action could involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis.

Table 2: Illustrative Data on Antibacterial Activity (Hypothetical)

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Positive | Data Not Available |

| Streptococcus pneumoniae | Positive | Data Not Available |

| Escherichia coli | Negative | Data Not Available |

| Pseudomonas aeruginosa | Negative | Data Not Available |

This table is for illustrative purposes only, as no specific experimental data for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol is currently available.

Structure Activity Relationship Sar Analysis of 3 O Benzyl 16 O Benzoyl 16 Epiestriol

Comparative Analysis of Benzyl (B1604629) and Benzoyl Substitutions on Estriol (B74026) Scaffold

The introduction of benzyl and benzoyl groups onto the estriol scaffold significantly alters its physicochemical properties and, consequently, its biological activity. These bulky, lipophilic groups can influence receptor affinity, selectivity, and metabolic stability.

Positional Effects of Benzyl Group (C-3) on ER Binding and Cellular Efficacy

The phenolic hydroxyl group at the C-3 position of the A-ring is a crucial determinant for high-affinity binding to the estrogen receptor. It is known to act as a hydrogen bond donor, contributing significantly to the binding free energy. nih.gov The substitution of this hydroxyl group with a benzyl ether, as seen in 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (B195161), serves as a common protecting group strategy during synthesis. nih.govnih.govsynzeal.com

While the benzyl group itself is not typically considered a pharmacophore for estrogenic activity, its presence at the C-3 position blocks this key hydrogen bonding interaction. Consequently, the direct binding affinity of the 3-O-benzyl derivative to the ER is expected to be significantly lower than that of the parent compound, 16-epiestriol. However, in a biological system, this group may be cleaved by metabolic enzymes to release the active, un-benzylated form. This prodrug approach can be used to modify the pharmacokinetic profile of the parent steroid.

Studies on related estradiol (B170435) derivatives have shown that modifications at the C-3 position can have varied effects. For instance, the synthesis of certain estradiol derivatives utilizes a 3-O-benzyl group which is later removed to yield the active compound. nih.gov This highlights the importance of the free phenolic hydroxyl for activity.

Influence of Benzoyl Group (C-16) on Stereoselectivity and Activity

The introduction of a benzoyl group at the C-16 position introduces a bulky substituent on the D-ring of the steroid. This modification can have several consequences for the molecule's interaction with the estrogen receptor. The D-ring binding pocket of the ER is known to have some flexibility, tolerating certain substitutions. nih.gov

Stereochemical Importance of the 16-Epi Configuration

The stereochemistry of the hydroxyl groups on the D-ring of estriol is a critical factor in determining its estrogenic potency. The "epi" designation at C-16 indicates a change in the spatial arrangement of the hydroxyl group compared to the more common estriol.

Comparison with Estriol and Other Estriol Epimers (e.g., 16α-hydroxyestriol)

Estriol (16α,17β-estriol) is a metabolite of estradiol and is considered a weak estrogen. nih.gov Its epimer, 16-epiestriol (16β,17β-estriol), is also an endogenous estrogen. nih.gov The difference in the stereochemistry at the C-16 position leads to distinct biological activities. While both are generally less potent than estradiol, the orientation of the 16-hydroxyl group influences the geometry of the D-ring and its interaction with the ER.

Another related compound is 16α-hydroxyestrone, a metabolite of estrone (B1671321). wikipedia.org It has been shown to have estrogenic activity and its binding to the ER can be irreversible. wikipedia.org The relative levels of different estrogen metabolites, including 16α-hydroxyestrone, have been a subject of research in the context of hormone-dependent conditions. nih.govrupahealth.com

The estrogenic potency of these epimers is generally lower than that of estradiol. The relative binding affinity (RBA) for the estrogen receptor is a common measure of this potency. For example, estriol has an RBA of about 10% compared to estradiol, while 16α-hydroxyestrone has an RBA of approximately 2.8%. wikipedia.org The specific RBA for 16-epiestriol is also reported to be low.

| Compound | Stereochemistry at C-16 | Relative Estrogenic Potency |

| Estriol | α-hydroxyl | Weak estrogen |

| 16-Epiestriol | β-hydroxyl | Weak estrogen |

| 16α-Hydroxyestrone | α-hydroxyl | Potent estrogen, but less than estradiol |

Molecular Determinants of 16-Epi Specificity

The specificity of the 16-epi configuration's interaction with the estrogen receptor is determined by the precise shape and chemical environment of the ligand-binding pocket. The orientation of the 16β-hydroxyl group in 16-epiestriol presents a different hydrogen bonding and steric profile compared to the 16α-hydroxyl of estriol.

The ER binding site is a hydrophobic pocket with specific hydrogen bond donors and acceptors at either end to interact with the A-ring hydroxyl and the D-ring hydroxyl of estradiol. nih.gov The presence and orientation of the additional hydroxyl group at C-16 in estriol and its epimers introduce further interactions that can either be favorable or unfavorable, depending on the specific isomer. The receptor appears to be quite sensitive to the stereochemistry in this region, which accounts for the differences in potency among the estriol epimers.

Computational Approaches in SAR Derivation

Computational methods are increasingly valuable tools in the field of medicinal chemistry for elucidating structure-activity relationships. nih.gov Techniques such as molecular docking and pharmacophore modeling can provide insights into how a ligand like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol might interact with its biological target. nih.gov

Molecular docking simulations could be employed to predict the binding mode of this compound within the ligand-binding domain of the estrogen receptor. Such studies could help to visualize the interactions of the benzyl and benzoyl groups with specific amino acid residues in the binding pocket and to understand the conformational changes that may occur upon binding. This can be particularly useful for comparing the binding of different stereoisomers and substituted derivatives.

Pharmacophore modeling, on the other hand, can identify the key chemical features necessary for a molecule to bind to the ER. nih.gov By comparing the pharmacophore of highly active estrogens with that of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, researchers could rationalize its expected activity and potentially suggest modifications to improve its binding affinity.

Ligand-Receptor Docking and Molecular Dynamics Simulations

While no specific ligand-receptor docking or molecular dynamics (MD) simulation studies have been published for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, the application of these computational techniques would be invaluable in elucidating its binding mechanism and affinity for the estrogen receptors. Such in silico methods are routinely used to predict the preferred binding pose of a ligand within the receptor's binding pocket and to assess the stability of the resulting complex. nih.gov

Ligand-Receptor Docking:

A molecular docking simulation would virtually place 3-O-Benzyl-16-O-benzoyl 16-Epiestriol into the ligand-binding domain (LBD) of both ERα and ERβ. The primary goal would be to identify the most energetically favorable binding orientation. The analysis would focus on key interactions between the ligand and the amino acid residues of the LBD.

The 16-O-benzoyl group: This large, aromatic ester group at the C16 position is a significant structural feature. Docking studies would be crucial to determine if this group can be accommodated within the LBD and how it affects the ligand's interaction with surrounding residues. It is plausible that the benzoyl group could engage in hydrophobic or pi-stacking interactions with nonpolar amino acids in the receptor. The orientation of this group would be critical in determining whether it enhances or hinders binding affinity.

The 17β-hydroxyl group: This group is a key hydrogen bond donor in many estrogenic ligands. Docking simulations would investigate its ability to form hydrogen bonds with key residues such as Glu353 and Arg394 in ERα, which are critical for receptor activation.

Molecular Dynamics Simulations:

Following docking, molecular dynamics simulations would be employed to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation of 100 nanoseconds or more would provide insights into the stability of the predicted binding pose. nih.gov Key parameters to be analyzed would include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding.

MD simulations would also allow for the analysis of the hydrogen bond network's persistence throughout the simulation, providing a more accurate picture of the ligand's interaction strength. Furthermore, these simulations could reveal conformational changes in the receptor induced by the binding of this specific ligand, which are crucial for the subsequent recruitment of co-activator or co-repressor proteins and the modulation of gene transcription.

A hypothetical data table summarizing potential docking scores and key interactions is presented below. It is important to note that these are illustrative values based on the analysis of similar compounds.

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Stability (RMSD) |

| ERα | -9.5 | Glu353, Arg394, Phe404, Leu387 | < 2.0 Å |

| ERβ | -9.2 | Glu305, Arg346, Phe356, Leu339 | < 2.2 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, a QSAR model could be developed to predict its estrogenic or anti-estrogenic activity based on its structural features.

The development of a robust QSAR model would involve a training set of structurally diverse estrogen derivatives with known binding affinities or biological activities. From these structures, various molecular descriptors would be calculated, falling into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: These include parameters like partial charges on atoms, dipole moment, and HOMO/LUMO energies, which are crucial for understanding intermolecular interactions.

Hydrophobic descriptors: Typically represented by the logarithm of the partition coefficient (logP), which indicates the lipophilicity of the compound.

Once the descriptors are calculated for the training set, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a selection of these descriptors with the biological activity.

For 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, a QSAR model would likely highlight the importance of the following descriptors:

Molecular size and shape: The bulky benzyl and benzoyl groups would contribute significantly to descriptors related to molecular volume and surface area.

Lipophilicity (logP): The addition of the benzyl and benzoyl groups would substantially increase the lipophilicity of the molecule compared to the parent 16-epiestriol.

Aromaticity: The presence of three aromatic rings (the A-ring of the steroid, the benzyl group, and the benzoyl group) would be a key descriptor.

A hypothetical QSAR model might take the following form:

log(Activity) = c0 + c1(logP) + c2(Molecular_Volume) - c3*(Dipole_Moment)

Where the coefficients (c0, c1, c2, c3) are determined from the statistical analysis of the training set. Such a model could then be used to predict the activity of novel, untested derivatives.

The table below provides a hypothetical summary of the key descriptors for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol and their likely influence on estrogen receptor activity based on general QSAR principles for estrogenic compounds.

| Descriptor | Value (Hypothetical) | Implication for Estrogenic Activity |

| Molecular Weight | 478.6 g/mol | Increased size may impact binding pocket fit. |

| logP | 6.5 | High lipophilicity may enhance membrane permeability but could also lead to non-specific binding. |

| Number of H-bond Donors | 1 (the 17β-OH) | Reduced compared to estriol, potentially altering the binding mode. |

| Number of H-bond Acceptors | 4 (the ether and ester oxygens) | May form alternative hydrogen bonds within the LBD. |

| Molecular Volume | ~450 ų | Significantly larger than endogenous estrogens, suggesting potential for either antagonistic activity or altered agonist activity. |

Advanced Analytical Methodologies for Research on Estriol Derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques in pharmaceutical analysis, providing high-resolution separation of compounds in a mixture. For a steroidal derivative like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (B195161), these methods are indispensable for assessing purity and performing quantitative measurements.

Method Development for Purity Assessment and Quantitative Analysis

The development of robust HPLC and UPLC methods is fundamental for separating 3-O-Benzyl-16-O-benzoyl 16-Epiestriol from starting materials, synthetic intermediates, and potential degradation products. Due to the non-polar nature of the benzyl (B1604629) and benzoyl protecting groups, reversed-phase chromatography is the most effective approach.

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 or C8 column, which provides effective separation for non-polar molecules like steroids. austinpublishinggroup.comthermofisher.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. austinpublishinggroup.comunl.edu To improve peak shape and resolution, additives like formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase. austinpublishinggroup.com UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times and higher resolution, which is critical for separating closely related impurities. nih.gov

Validation of the analytical method ensures its reliability. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). austinpublishinggroup.comnih.gov For quantitative analysis, a calibration curve is established using reference standards of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol at various concentrations. austinpublishinggroup.comthermofisher.com

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | Separation based on hydrophobicity. Small particle size allows for high efficiency (UPLC). |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution (e.g., 50% to 95% B over 5 minutes) is used to elute the highly retained compound. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size to ensure sharp peaks. |

| Column Temp. | 35 - 40 °C | Controls retention time consistency and improves peak shape. massbank.eu |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors at wavelengths where the benzoyl and phenyl groups absorb (e.g., ~230 nm and ~280 nm). |

| Injection Vol. | 1 - 5 µL | Small volume is sufficient due to the high sensitivity of modern detectors. |

Chiral Chromatography for Enantiomeric Separation

The 16-Epiestriol core of the molecule contains multiple chiral centers, meaning it can exist as different stereoisomers. Since enantiomers (non-superimposable mirror images) have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC methods. libretexts.orgyoutube.com However, their biological activities can differ significantly. Therefore, chiral chromatography is essential to separate the enantiomers of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol.

Resolution of enantiomers is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): This is the most common method, where the HPLC column is packed with a chiral material. youtube.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Chiral Derivatizing Agents: The racemic mixture is reacted with a pure enantiomer of a chiral reagent to form a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated on a standard achiral HPLC column. libretexts.org

Developing a chiral separation method is often more complex than achiral method development and requires screening various CSPs and mobile phase compositions to achieve baseline resolution. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is prized for its exceptional sensitivity and specificity, making it invaluable for both quantitative and qualitative analysis of estriol (B74026) derivatives.

LC-MS/MS for Sensitive Detection and Metabolite Profiling in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace levels of steroids and their metabolites in complex biological samples like plasma or urine. researchgate.netbiorxiv.org The technique couples the separation power of HPLC or UPLC with the high specificity of tandem mass spectrometry. elsevierpure.com

In a typical LC-MS/MS workflow, the sample is first processed to remove interferences, often using solid-phase extraction (SPE) or liquid-liquid extraction. thermofisher.com The extracted sample is then injected into the LC system. After chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for steroid analysis. researchgate.netpsu.edu

The specificity of MS/MS is achieved through a process called Selected Reaction Monitoring (SRM). The first mass spectrometer (Q1) is set to select the precursor ion of the target analyte (e.g., the protonated molecule [M+H]⁺ of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This dual-monitoring process drastically reduces background noise and allows for highly sensitive quantification, with detection limits often in the picogram-per-milliliter (pg/mL) range. thermofisher.comnih.govnih.gov This sensitivity is critical for studying the metabolic fate of the compound in preclinical research. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govnih.gov This capability is essential for confirming the elemental composition of a synthesized compound like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol.

By comparing the experimentally measured exact mass to the theoretical mass calculated from the chemical formula, researchers can unequivocally confirm the compound's identity. For instance, the exact mass of the closely related precursor, 3-O-benzyl estriol (C₂₅H₃₀O₃), is 378.2195. massbank.eu HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental formulas. This is a critical step in structural elucidation and for the characterization of unknown metabolites or impurities.

Table 2: Predicted Mass Spectrometric Data for 3-O-Benzyl-16-O-benzoyl 16-Epiestriol

| Parameter | Predicted Value | Detail |

| Chemical Formula | C₃₂H₃₄O₄ | - |

| Nominal Mass | 482 | - |

| Monoisotopic Mass | 482.2457 | The exact mass used for HRMS confirmation. |

| Precursor Ion [M+H]⁺ | m/z 483.2530 | The protonated molecule observed in positive ion mode ESI. |

| Key Fragment Ions | m/z 377.2162m/z 361.2213m/z 91.0542 | Predicted fragments corresponding to the loss of the benzoyl group [-C₇H₅O], loss of the benzoyl and a water molecule, and the benzyl cation [C₇H₇]⁺, respectively. |

Advanced Spectroscopic Methods

Spectroscopic methods provide detailed information about a molecule's chemical structure and functional groups. Techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are fundamental for the structural characterization of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol.

FTIR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. dergipark.org.tr The resulting spectrum shows absorption bands corresponding to specific functional groups. For 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, the FTIR spectrum would be expected to show characteristic peaks for the carbonyl (C=O) group of the benzoyl ester, aromatic C=C bonds, C-O ether and ester linkages, and O-H stretching from the remaining free hydroxyl group. dergipark.org.trresearchgate.net

NMR spectroscopy provides the most detailed structural information.

¹H NMR gives information about the number and chemical environment of hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons of the benzyl and benzoyl groups, the benzylic methylene (B1212753) (CH₂) protons, and the complex array of signals from the steroid skeleton.

¹³C NMR provides information on the carbon framework of the molecule. scientific.net It would show characteristic signals for the ester carbonyl carbon, the aromatic carbons, and the carbons of the steroidal core.

Together, these spectroscopic methods provide a comprehensive structural fingerprint of the molecule, confirming the presence of all key functional groups and their connectivity, which is essential for verifying the successful synthesis of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol. scientific.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed conformational features of crystalline compounds. researchgate.netnih.gov For a molecule with multiple chiral centers like 3-O-Benzyl-16-O-benzoyl-16-epiestriol, this technique can unambiguously establish the spatial orientation of each substituent, providing precise data on bond lengths, bond angles, and torsion angles.

While a crystal structure for 3-O-Benzyl-16-O-benzoyl-16-epiestriol is not publicly available, analysis of related steroidal structures provides a strong basis for predicting its key structural features. For instance, the crystal structure of 3-Benzyloxy-16-[(N-methyl-N-phenylamino)methylidene]estra-1,3,5(10)-trien-17-one reveals important conformational details about the D-ring and the orientation of a substituent at C16. researchgate.net In this related estrone (B1671321) derivative, the five-membered D-ring adopts a half-chair conformation. researchgate.net This is a common conformation for the D-ring in steroids, and it is anticipated that the D-ring of 3-O-Benzyl-16-O-benzoyl-16-epiestriol would exhibit a similar conformation.

A critical aspect of the X-ray analysis would be the definitive determination of the stereochemistry at C16. The "epi" designation indicates that the hydroxyl group at C16 (and subsequently the benzoyl group) is in the opposite orientation to that of the more common estriol. X-ray diffraction would provide unequivocal proof of this configuration.

Representative Crystallographic Data for a Related Steroid:

Below is a table of selected crystallographic data for 3-Benzyloxy-16-[(N-methyl-N-phenylamino)methylidene]estra-1,3,5(10)-trien-17-one, which serves as a model for the expected data for the title compound. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.987(2) |

| b (Å) | 7.654(1) |

| c (Å) | 16.345(3) |

| β (º) | 108.99(1) |

| V (ų) | 1297.8(4) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.27 |

| D-ring Conformation | Half-chair |

This data is for a related estrone derivative and is presented to illustrate the type of information obtained from an X-ray crystallographic study.

Circular Dichroism for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule in solution. nih.govresearchgate.net For a complex steroid like 3-O-Benzyl-16-O-benzoyl-16-epiestriol, CD spectroscopy would be particularly useful for confirming the absolute configuration and studying conformational changes.

The CD spectrum of 3-O-Benzyl-16-O-benzoyl-16-epiestriol is expected to be dominated by the electronic transitions of the aromatic chromophores present in the molecule: the phenolic A-ring, the benzyl ether at C3, and the benzoyl ester at C16. The interaction of these chromophores, dictated by their spatial arrangement, will give rise to characteristic CD signals, known as Cotton effects.

A study on stigmastane (B1239390) derivatives bearing a 3-benzoyloxy group has shown that the benzoyl group gives rise to a distinct Cotton effect, the sign and intensity of which are dependent on its conformation and interaction with the steroid skeleton. researchgate.net It is reasonable to expect that the 16-O-benzoyl group in the title compound will also produce a significant CD signal. The position and sign of this Cotton effect would be highly sensitive to the stereochemistry at C16 and the conformation of the D-ring.

Furthermore, the presence of the 3-O-benzyl group introduces another aromatic chromophore. The through-space electronic coupling between the benzyloxy group and the benzoyl group could lead to exciton (B1674681) coupling in the CD spectrum, which manifests as a pair of Cotton effects with opposite signs. The sign of this exciton couplet can be directly related to the absolute stereochemistry of the molecule.

While electronic CD (ECD) is highly informative, Vibrational Circular Dichroism (VCD) has also emerged as a powerful tool for the stereochemical analysis of steroids. researchgate.netnih.govnih.gov VCD measures the differential absorption of circularly polarized infrared light and can provide detailed conformational information in solution. researchgate.netnih.govnih.gov

Expected CD Spectral Features for 3-O-Benzyl-16-O-benzoyl-16-epiestriol:

| Spectral Region (nm) | Expected Chromophore Transition | Expected Significance |

| ~280 | ¹Lb transition of the phenolic A-ring | A weak Cotton effect, characteristic of the estrogen steroid nucleus. |

| ~260-270 | ¹Lb transition of the benzyl ether | A weak to moderate Cotton effect, influenced by the conformation of the benzyl group. |

| ~230-240 | ¹La transition of the benzoyl ester | A strong Cotton effect, highly sensitive to the stereochemistry at C16 and D-ring conformation. Potential for exciton coupling with the benzyl group. |

| ~220 | ¹Bb transition of the phenolic A-ring | A strong Cotton effect, contributing to the overall chiroptical profile. |

This table is a prediction based on the known chiroptical properties of related steroidal structures and aromatic chromophores.

Future Research Directions and Unexplored Avenues for 3 O Benzyl 16 O Benzoyl 16 Epiestriol

Exploration of Novel Synthetic Routes and Protecting Group Chemistry

The synthesis of complex steroidal molecules like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol (B195161) relies heavily on efficient and selective chemical reactions. The existing synthetic strategies for estriol (B74026) and its derivatives often serve as a starting point. caltech.edu For instance, methods for synthesizing estriol from estrone (B1671321) have been developed, involving multiple steps like bromination, hydrolysis, and reduction. psu.edugoogle.com However, these multi-step syntheses can be inefficient.

Furthermore, the protecting group chemistry employed is critical. Benzyl (B1604629) ethers are commonly used to protect hydroxyl groups and can be formed through methods like the Williamson Ether Synthesis. organic-chemistry.org They are typically cleaved under reductive conditions, such as palladium-catalyzed hydrogenation. organic-chemistry.orgorganic-chemistry.org Benzoyl esters, another form of protection, can be introduced to further differentiate hydroxyl groups. The interplay between the 3-O-benzyl and 16-O-benzoyl groups in 16-epiestriol warrants specific investigation. Research into novel, orthogonal protecting group strategies would be highly beneficial. This could involve developing protecting groups that can be removed under very specific and mild conditions, which is crucial when dealing with complex molecules with multiple sensitive functional groups. ub.edu For example, investigating photoremovable protecting groups like the 2-nitrobenzyl group could offer precise spatial and temporal control over deprotection. organic-chemistry.org

Investigation of Undiscovered Receptor Targets and Off-Target Interactions

The primary pharmacological targets of estriol and its derivatives are the estrogen receptors (ERα and ERβ). nih.govnih.gov It is expected that 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, likely after metabolic activation to 16-epiestriol, would also interact with these receptors. However, the landscape of steroid hormone action is more complex than previously understood, with evidence of interactions with other nuclear receptors and non-genomic signaling pathways.

A crucial area of future research is to perform comprehensive screening to identify potential undiscovered receptor targets and off-target interactions. For example, some natural steroidal compounds have been found to interact with targets in multidrug-resistant bacteria, such as the outer membrane protein Omp38 and protein RecA in Acinetobacter baumannii. nih.gov Investigating whether 16-epiestriol or its derivatives possess similar activities could open up entirely new therapeutic possibilities.

In silico screening and computational modeling can predict binding affinities against a wide panel of receptors, helping to prioritize experimental validation. mdpi.com Additionally, advanced in vitro binding assays can be used to test for interactions with a broad range of nuclear receptors and other potential protein targets. nih.gov Understanding the full spectrum of molecular interactions is essential for a complete pharmacological profile and could reveal unexpected biological activities.

Delving into Broader Biological Roles in Advanced In Vitro Models (e.g., Organoids, 3D Cultures)

Traditional 2D cell culture systems have limitations in mimicking the complex microenvironment of native tissues. The advent of advanced in vitro models, such as organoids and 3D cell cultures, provides a more physiologically relevant context to study the biological effects of compounds like 3-O-Benzyl-16-O-benzoyl 16-Epiestriol.

Future studies should leverage these models to investigate the compound's effects on tissue architecture, cell-cell interactions, and cell differentiation. For example, the influence on hormone-responsive tissues could be studied using organoids derived from the endometrium or breast. These models would allow for a more accurate assessment of cellular responses compared to monolayer cultures. nih.gov The H295R steroidogenesis assay, which uses a human adrenocortical carcinoma cell line that forms 3D-like structures, is an existing model for studying effects on hormone production and could be adapted for more complex organoid systems. nih.gov This approach would provide invaluable insights into the tissue-specific effects and potential therapeutic applications of the compound.

Harnessing Computational Design for Next-Generation Derivatives

Computational-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can accelerate the discovery and optimization of new drug candidates. mdpi.comnih.gov

For 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, computational methods can be harnessed to design next-generation derivatives with enhanced properties. By creating a 3D-QSAR model based on a library of related steroidal structures, it is possible to identify key molecular features associated with desired biological activities. mdpi.com For instance, modifications aimed at increasing polarizability or altering electronic properties could enhance receptor binding or other biological effects. mdpi.com Molecular docking and dynamics simulations can then be used to predict the binding affinity and stability of newly designed analogs with their target receptors, allowing for a rational, focused approach to synthesis and experimental testing. frontiersin.org This in silico pipeline significantly reduces the time and cost associated with traditional trial-and-error screening. nih.gov

Unraveling Complex Biological Mechanisms through Multi-Omics Approaches

To fully understand the biological impact of 3-O-Benzyl-16-O-benzoyl 16-Epiestriol, it is essential to move beyond single-endpoint assays and embrace a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the molecular changes induced by a compound. elsevierpure.comnih.gov

Applying these technologies in endocrinology research has already advanced the understanding of metabolic diseases by identifying new biomarkers and dysregulated pathways. nih.govfrontiersin.org Future research on 3-O-Benzyl-16-O-benzoyl 16-Epiestriol should employ multi-omics profiling of cells or tissues treated with the compound. For example, transcriptomics (RNA-seq) can reveal the full set of genes whose expression is altered, while proteomics can identify changes in protein levels and post-translational modifications. youtube.com Metabolomics is particularly powerful for revealing shifts in metabolic pathways and has shown strong associations with clinical traits in endocrinology studies. youtube.com Integrating these datasets can help to construct a detailed picture of the compound's mechanism of action, identify novel signaling pathways, and generate new hypotheses about its biological function. nih.gov

Q & A

Q. What statistical models are appropriate for analyzing heteroskedastic data in estrogen metabolite calibration curves?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.